Product packaging for Benzoic acid, 4-(5-hexenyloxy)-(Cat. No.:CAS No. 115595-28-3)

Benzoic acid, 4-(5-hexenyloxy)-

Cat. No.: B176543
CAS No.: 115595-28-3
M. Wt: 220.26 g/mol
InChI Key: IBSMHZIMQAHZSK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(5-hexenyloxy)- is a chemical compound that serves as a versatile intermediate in organic synthesis and materials science research. Its molecular structure, which features a benzoic acid group and a terminal hexenyloxy chain containing a reactive alkene group , makes it a valuable building block for the construction of more complex molecules. A primary research application identified for this compound is its use as a precursor in the synthesis of ester derivatives, such as 4-methoxyphenyl esters . This reactivity is central to its value in developing novel compounds, particularly in the field of advanced materials. Researchers utilize this benzoid acid derivative to create liquid crystal compounds and reactive mesogens due to its ability to influence molecular alignment and mesophase behavior. The terminal alkene group in the hexenyloxy chain is a key functional handle, allowing for further chemical modifications through various reactions, including epoxidation or serving as a site for polymerization. This makes Benzoic acid, 4-(5-hexenyloxy)- a critical reagent for designing new polymers and functional materials with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B176543 Benzoic acid, 4-(5-hexenyloxy)- CAS No. 115595-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hex-5-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h2,6-9H,1,3-5,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSMHZIMQAHZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456937
Record name Benzoic acid, 4-(5-hexenyloxy)-
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115595-28-3
Record name 4-(5-Hexen-1-yloxy)benzoic acid
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Record name Benzoic acid, 4-(5-hexenyloxy)-
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Record name Benzoic acid, 4-(5-hexen-1-yloxy)
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Synthetic Methodologies for 4 5 Hexenyloxy Benzoic Acid and Its Precursors

Regiospecific Synthesis Pathways of 4-(5-Hexenyloxy)benzoic Acid

Regiospecific pathways allow for the precise construction of the 4-(5-hexenyloxy)benzoic acid molecule by building the ether linkage onto a pre-existing benzoic acid framework or by modifying a precursor that already contains the hexenyloxy group.

A common and effective strategy for synthesizing 4-alkoxybenzoic acids involves the protection of the carboxylic acid functional group as an ester. This prevents the acidic proton from interfering with subsequent base-catalyzed reactions. The synthesis begins with a starting material like methyl-4-hydroxybenzoate. The phenolic hydroxyl group is deprotonated using a base, and the resulting phenoxide is reacted with an appropriate alkyl halide. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

A typical reaction sequence is as follows:

Esterification (Protection): If starting from 4-hydroxybenzoic acid, the carboxyl group is first converted to an ester, such as a methyl or ethyl ester, to protect it.

Alkylation (Ether Formation): The phenolic hydroxyl group of the ester is alkylated. For 4-(5-hexenyloxy)benzoic acid, this would involve reacting methyl 4-hydroxybenzoate (B8730719) with a 5-hexenyl halide (e.g., 6-bromo-1-hexene) in the presence of a base like potassium carbonate.

Hydrolysis (Deprotection): The ester group is hydrolyzed back to a carboxylic acid using either acidic or basic conditions, followed by acidification.

This multi-step process has been successfully applied to the synthesis of various 4-alkoxybenzoic acids, such as 4-(nonyloxy)benzoic acid and 4-(tetradecloxy)benzoic acid. ums.edu.my The hydrolysis of any ester formed during the reaction can be ensured by adding an aqueous base solution and heating.

Table 1: Key Steps in Esterification-Hydrolysis Route
StepReaction TypeReactantsReagentsProduct
1Protection4-Hydroxybenzoic acid, MethanolAcid catalyst (e.g., H₂SO₄)Methyl 4-hydroxybenzoate
2AlkylationMethyl 4-hydroxybenzoate, 6-Bromo-1-hexeneBase (e.g., K₂CO₃), Solvent (e.g., Acetone)Methyl 4-(5-hexenyloxy)benzoate
3HydrolysisMethyl 4-(5-hexenyloxy)benzoateBase (e.g., KOH), then Acid (e.g., HCl)4-(5-Hexenyloxy)benzoic acid

The direct alkylation of 4-hydroxybenzoic acid is a primary method for synthesizing its alkoxy derivatives. This pathway, often a Williamson ether synthesis, is fundamental to creating the ether linkage. The process involves reacting the phenoxide ion of 4-hydroxybenzoic acid with an alkyl halide. To prevent the acidic carboxylic acid group from interfering with the base used to form the phenoxide, it is often protected as an ester, as described in the previous section. ums.edu.my

The synthesis of 4-hexyloxybenzoic acid, a closely related compound, has been documented using bromohexane as the alkylating agent, demonstrating the viability of this approach for attaching alkyl chains to the 4-position of benzoic acid. prepchem.com The general procedure involves refluxing p-hydroxybenzoic acid with the corresponding alkyl halide and a base like potassium hydroxide (B78521) in a solvent such as methanol.

Table 2: Common Reagents for Precursor Alkylation
ComponentExampleRole
Phenolic Precursor4-Hydroxybenzoic acid / Methyl 4-hydroxybenzoateProvides the benzene (B151609) ring and hydroxyl group
Alkylating Agent6-Bromo-1-hexene / 6-Chloro-1-hexeneProvides the 5-hexenyl side chain
BasePotassium hydroxide (KOH) / Potassium carbonate (K₂CO₃)Deprotonates the phenolic hydroxyl group
SolventMethanol / Acetone / DMFProvides the reaction medium

General Approaches to the Synthesis of Benzoic Acid Derivatives Applicable to Alkoxy-Substituted Structures

Beyond pathways that specifically build upon a 4-hydroxybenzoic acid core, general synthetic methods for forming the benzoic acid moiety itself can be adapted for alkoxy-substituted structures.

One of the most powerful methods for creating a carboxylic acid on an aromatic ring is through the carboxylation of an organometallic intermediate. This process typically involves two main steps:

Formation of the Organometallic Reagent: An aryl halide, such as 1-bromo-4-(5-hexenyloxy)benzene, is reacted with a metal, typically magnesium (to form a Grignard reagent) or lithium. This transforms the electrophilic aryl halide into a strongly nucleophilic organometallic compound. libretexts.org

Carboxylation: The newly formed organometallic reagent is exposed to carbon dioxide (often in the form of dry ice), which acts as an electrophile. The nucleophilic aryl group attacks the carbon of CO₂, forming a carboxylate salt. libretexts.org

Acidification: A final workup with a strong aqueous acid protonates the carboxylate salt to yield the final benzoic acid derivative. libretexts.org

This method is highly versatile for aryl halides and is limited primarily by the presence of other functional groups that are incompatible with the highly reactive organometallic reagents, such as acidic protons (O-H, N-H). libretexts.orglibretexts.org Palladium-catalyzed processes have also been developed for the carboxylation of aryl halides, offering alternative conditions. google.comorganic-chemistry.org

The oxidation of an alkyl group attached to a benzene ring is a classic method for preparing benzoic acids. youtube.com For this strategy to be applicable to the synthesis of 4-(5-hexenyloxy)benzoic acid, the starting material would be an alkylbenzene, such as 4-methyl-1-(5-hexenyloxy)benzene (4-(5-hexenyloxy)toluene).

The reaction is typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from reagents like CrO₃ or Na₂Cr₂O₇ with H₂SO₄). youtube.comyoutube.comyoutube.com A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). youtube.comyoutube.comlibretexts.org Regardless of the length of the alkyl chain, the entire side chain is oxidized down to a single carboxylic acid group attached directly to the ring. youtube.comlibretexts.org Tertiary alkyl groups, which lack a benzylic hydrogen, are resistant to this oxidation. youtube.com The hexenyloxy ether linkage is generally stable under these oxidative conditions.

Table 3: Oxidizing Agents for Alkylbenzene Conversion
Oxidizing AgentTypical ConditionsComments
Potassium Permanganate (KMnO₄)Alkaline or acidic, with heatVery strong and effective oxidizing agent. youtube.com
Chromic Acid (H₂CrO₄)Generated in situ (e.g., Na₂Cr₂O₇ + H₂SO₄), with heatPowerful oxidizing agent; requires a benzylic hydrogen. youtube.com
Jones Reagent (CrO₃ in H₂SO₄/acetone)Room temperature or gentle warmingA common formulation of chromic acid. libretexts.org

Modern synthetic chemistry has seen the emergence of photoredox catalysis as a tool for forming new bonds under mild conditions. While not a method for synthesizing the benzoic acid group itself, these strategies utilize benzoic acid derivatives as building blocks for more complex molecules. These reactions often proceed via the generation of acyl radicals from carboxylic acids. acs.orgmdpi.com

In a typical process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process with the benzoic acid derivative. This leads to the formation of an acyl radical, which can then participate in various coupling reactions. acs.orgorganic-chemistry.org For instance, a strategy has been developed for the visible-light-induced coupling of benzoic acid derivatives with alkenes to produce dihydrochalcones. acs.orgorganic-chemistry.org Another application is the hydroacylation of azobenzenes with carboxylic acids, affording N,N'-disubstituted hydrazides. nih.govfigshare.com These photoredox-catalyzed reactions represent advanced methods for the further functionalization of compounds like 4-(5-hexenyloxy)benzoic acid, showcasing its potential as a versatile synthetic intermediate.

Spectroscopic Elucidation and Structural Analysis of 4 5 Hexenyloxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-(5-hexenyloxy)benzoic acid provides distinct signals corresponding to the aromatic, alkoxy, and alkenyl protons. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region due to the para-substitution pattern. The protons of the hexenyloxy chain exhibit characteristic chemical shifts, with the protons adjacent to the oxygen atom being the most deshielded. The terminal vinyl group protons give rise to complex multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(5-Hexenyloxy)benzoic Acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) ~11-13 Singlet (broad)
Aromatic (Ha) ~8.0 Doublet
Aromatic (Hb) ~6.9 Doublet
Alkene (-CH=CH₂) ~5.8 Multiplet
Alkene (=CH₂) ~5.0 Multiplet
Methylene (-O-CH₂-) ~4.0 Triplet
Methylene (-CH₂-) ~1.8 Multiplet
Methylene (-CH₂-) ~1.5 Multiplet

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield chemical shift. The aromatic carbons show distinct signals, with the carbon attached to the oxygen being the most deshielded among the ring carbons. The carbons of the hexenyloxy chain are observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(5-Hexenyloxy)benzoic Acid

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (-COOH) ~172
Aromatic (C-O) ~163
Aromatic (C-COOH) ~123
Aromatic (CH) ~132
Aromatic (CH) ~114
Alkene (-CH=) ~138
Alkene (=CH₂) ~115
Methylene (-O-CH₂-) ~68
Methylene (-CH₂-) ~33
Methylene (-CH₂-) ~29

Deuterium NMR (²H NMR) for Mechanistic Probing in Related Systems

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating molecular dynamics and reaction mechanisms. In systems related to 4-(5-hexenyloxy)benzoic acid, such as liquid crystals, ²H NMR can provide insights into molecular ordering and mobility. ismar.orgworldscientific.com By selectively labeling positions with deuterium, it is possible to probe specific molecular motions and conformational changes. aps.orgresearchgate.net This technique is particularly valuable for studying anisotropic systems where molecules exhibit preferential orientation. aip.org The quadrupolar splittings observed in ²H NMR spectra are sensitive to the local environment and orientation of the C-D bond, offering a detailed view of the molecular organization. aip.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(5-hexenyloxy)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, ether linkage, and the carbon-carbon double bond. The broad O-H stretch of the carboxylic acid is a prominent feature, often spanning a wide range of wavenumbers. The C=O stretching vibration of the carbonyl group gives a strong, sharp peak.

Table 3: Predicted IR Absorption Bands for 4-(5-Hexenyloxy)benzoic Acid

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch ~1700 (strong, sharp)
Aromatic Ring C=C stretch 1450-1600
Ether C-O stretch 1000-1300
Alkene =C-H stretch ~3080

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis of Aromatic Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of 4-(5-hexenyloxy)benzoic acid is expected to exhibit absorption bands characteristic of the substituted benzene ring. The presence of the carboxylic acid and the alkoxy group can influence the position and intensity of these absorption maxima (λmax). In aqueous solutions, the pH can affect the spectrum due to the protonation state of the carboxylic acid. rsc.org

Table 4: Predicted UV-Vis Absorption Maxima for 4-(5-Hexenyloxy)benzoic Acid

Solvent Predicted λmax (nm) Associated Electronic Transition

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The mass spectrum of 4-(5-hexenyloxy)benzoic acid will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will provide valuable structural information, with characteristic losses of the hexenyloxy side chain and the carboxylic acid group.

Table 5: Predicted Key Mass Spectrometry Fragments for 4-(5-Hexenyloxy)benzoic Acid

m/z Value Predicted Fragment Ion Fragment Lost
234 [C₁₃H₁₆O₃]⁺ Molecular Ion
137 [HOC₆H₄CO]⁺ C₆H₁₁
121 [HOC₆H₄]⁺ COOH, C₆H₁₁
97 [C₆H₁₁O]⁺ C₇H₅O₂

Table 6: List of Chemical Compounds Mentioned

Compound Name
4-(5-Hexenyloxy)benzoic acid
4-hexyloxybenzoic acid

X-ray Diffraction for Solid-State Structural Determination of Related Derivatives

While the specific single-crystal X-ray diffraction data for 4-(5-hexenyloxy)benzoic acid is not extensively documented in publicly available literature, significant insights into its solid-state structure can be inferred from the analysis of closely related 4-alkoxybenzoic acid derivatives. These analogous compounds have been the subject of numerous crystallographic studies, revealing consistent structural motifs and packing arrangements that are likely to be shared by the target molecule.

A predominant feature in the crystal structures of 4-alkoxybenzoic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties. researchgate.nettandfonline.comtandfonline.comnih.gov These dimers are linked by pairs of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This robust supramolecular synthon is a recurring theme in the solid-state chemistry of carboxylic acids and dictates the primary organization of the molecules in the crystal lattice.

Studies on a homologous series of p-n-alkoxybenzoic acids, including those with heptyloxy, octyloxy, nonyloxy, and decyloxy chains, show that they often crystallize in the triclinic Pī space group. tandfonline.comtandfonline.com The molecules within these crystals arrange into an imbricated, stratified layer structure where the alkyl chains and the central aromatic cores are segregated into distinct strata. tandfonline.comtandfonline.com This segregation is a key factor in the formation of liquid crystalline phases (mesophases) for many of these materials, with loosely packed aliphatic regions and more densely packed aromatic regions characterized by significant π-stacking interactions. researchgate.net

The crystallographic data for several related benzoic acid derivatives are summarized below, illustrating the common structural parameters.

Computational and Theoretical Investigations of 4 5 Hexenyloxy Benzoic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and energetic properties of molecules like 4-(5-hexenyloxy)benzoic acid and its analogues. These computational methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding the molecule's reactivity and potential applications.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For a related compound, 4-(carboxyamino)-benzoic acid, DFT calculations determined a HOMO-LUMO energy gap of 5.0 eV, indicating a stable molecular structure. actascientific.com

Furthermore, quantum chemical calculations can predict other important electronic descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons in a chemical reaction.

Table 1: Calculated Quantum Molecular Descriptors for a Benzoic Acid Analogue

ParameterValue
HOMO Energy-6.82 eV
LUMO Energy-1.82 eV
Energy Gap (HOMO-LUMO)5.0 eV
Ionization Potential (I)6.82 eV
Electron Affinity (A)1.82 eV
Global Hardness (η)2.5 eV
Chemical Potential (μ)-4.32 eV
Global Electrophilicity (ω)3.73 eV

Note: Data presented is for the analogue 4-(carboxyamino)-benzoic acid, calculated using the B3LYP/6-311G basis set, as a representative example of the types of parameters obtained from quantum chemical calculations. actascientific.com

These computational approaches are invaluable for the rational design of new materials, allowing for the prediction of properties before undertaking laborious and costly synthesis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape and dynamic behavior of 4-(5-hexenyloxy)benzoic acid and its analogues in various environments. These simulations model the atomic motions of a system over time, providing detailed insights into how the molecule flexes, rotates, and interacts with its surroundings.

For molecules with flexible chains like the 5-hexenyloxy group, conformational analysis is particularly important. The orientation and flexibility of this chain can significantly influence the molecule's ability to pack in the solid state, its solubility, and its interaction with biological targets or other molecules in solution. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them.

The process typically involves generating an initial 3D structure of the molecule, placing it in a simulation box often filled with a solvent, and then calculating the forces between atoms using a chosen force field (e.g., AMBER, GAFF). mdpi.comresearchgate.net By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, generating a dynamic picture of the molecule's behavior. From these trajectories, various structural and dynamic properties can be analyzed.

Table 2: Key Parameters Analyzed in MD Simulations for Conformational Analysis

ParameterDescriptionInsights Gained
Dihedral Angles The angles between four consecutive bonded atoms, particularly along the hexenyloxy chain and its connection to the phenyl ring.Reveals the preferred rotational conformations (e.g., gauche, anti) of the flexible chain.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of a superimposed molecule and a reference structure over time.Indicates the stability of the molecule's conformation; large fluctuations suggest high flexibility.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Provides information on whether the molecule adopts a more extended or a more folded conformation.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom.Can be used to analyze intermolecular interactions, such as hydrogen bonding between acid dimers or solvation shells.

By analyzing these parameters, researchers can build a comprehensive understanding of the conformational preferences and flexibility of 4-(5-hexenyloxy)benzoic acid, which is essential for predicting its macroscopic properties and behavior in different chemical and biological systems.

Prediction of Acid Dissociation Constants (pKa) via Computational Methods

The acid dissociation constant (pKa) is a fundamental physicochemical property that quantifies the acidity of a compound in a given solvent. For 4-(5-hexenyloxy)benzoic acid, the pKa value determines the extent of its ionization at a specific pH, which in turn influences its solubility, lipophilicity, and biological activity. While experimental determination of pKa is standard, computational methods offer a rapid and cost-effective alternative for prediction.

Various theoretical approaches have been developed to predict pKa values. These methods range from quantum mechanical (QM) calculations, which provide high accuracy at a significant computational cost, to more empirical methods and machine learning models that offer faster predictions.

QM-based methods typically calculate the Gibbs free energy change of the deprotonation reaction in the gas phase and then apply a thermodynamic cycle to account for solvation effects. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used.

More recently, machine learning (ML) approaches have emerged as a powerful tool for pKa prediction. semanticscholar.org These models are trained on large datasets of experimentally determined pKa values and molecular descriptors. By learning the complex relationships between molecular structure and acidity, ML models can predict pKa values for new compounds with remarkable accuracy. One such holistic model, trained with a neural network or XGBoost algorithm, has shown a mean absolute error (MAE) as low as 0.87 pKa units across diverse solvents. semanticscholar.org

Table 3: Comparison of Computational Approaches for pKa Prediction

MethodPrincipleAdvantagesDisadvantages
Quantum Mechanics (QM) Calculates free energy of dissociation based on first principles.High accuracy, provides detailed electronic structure information.Computationally expensive, sensitive to chosen model and solvent effects.
Empirical Methods Uses linear free-energy relationships (e.g., Hammett equation) based on substituent effects.Fast and simple to apply.Limited to compounds similar to the training set, less accurate for novel structures.
Machine Learning (ML) Trains algorithms on large datasets of known pKa values and molecular descriptors.Fast predictions, can handle diverse chemical structures, can be trained for multiple solvents.Requires a large, high-quality training dataset; predictions are interpolative.

For 4-(5-hexenyloxy)benzoic acid, the electron-donating nature of the alkoxy group is expected to slightly increase the pKa relative to unsubstituted benzoic acid. Computational models would quantify this effect by considering the electronic influence of the 4-(5-hexenyloxy) substituent on the stability of the corresponding benzoate (B1203000) anion. The flexibility of the hexenyloxy chain could also be a factor, although its influence on the electronic environment of the carboxylic acid group is likely secondary.

Computational Studies on Reaction Mechanisms Involving Related Benzoic Acid Derivatives

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, thereby gaining a fundamental understanding of reaction kinetics and thermodynamics. While specific mechanistic studies on 4-(5-hexenyloxy)benzoic acid may be limited, extensive computational work on related benzoic acid derivatives offers significant insights into its likely reactivity.

Density Functional Theory (DFT) is a commonly used method for these mechanistic investigations. It allows for the calculation of the geometries and energies of reactants, products, and transition states. For example, DFT calculations have been successfully applied to study the condensation reaction between N-acyl-hydrazides and aldehydes to produce active pharmaceutical ingredients, providing a detailed mechanistic explanation for the observed reaction times under different conditions. rsc.org

Common reactions involving the carboxylic acid group of benzoic acid derivatives that have been studied computationally include:

Esterification: The acid-catalyzed reaction with an alcohol. Computational studies can elucidate the role of the catalyst, the structure of the tetrahedral intermediate, and the energy barriers for each step.

Amide Formation: The reaction with an amine, often involving an activating agent. Calculations can help in understanding the mechanism of the activating agent and the subsequent nucleophilic attack by the amine.

Decarboxylation: The removal of the carboxyl group, which typically requires harsh conditions for benzoic acid itself but can be facilitated by other functional groups.

For 4-(5-hexenyloxy)benzoic acid, the terminal double bond in the hexenyloxy chain introduces an additional site of reactivity. Computational studies could be employed to investigate reactions such as:

Electrophilic Addition: The reaction of the double bond with electrophiles like halogens or acids.

Oxidation: The cleavage or epoxidation of the double bond.

Polymerization: Radical or transition-metal-catalyzed polymerization involving the alkene functionality.

Advanced Applications in Materials Science

Liquid Crystalline Phases Exhibited by Alkoxy-Substituted Benzoic Acid Derivatives

Alkoxy-substituted benzoic acids are known for their ability to form liquid crystals, a state of matter that has properties between those of a conventional liquid and a solid crystal. nih.govkaust.edu.sa The formation of these liquid crystalline phases, or mesophases, is largely driven by hydrogen bonding between the carboxylic acid groups of the benzoic acid molecules. nih.govkaust.edu.sa This intermolecular hydrogen bonding leads to the formation of supramolecular structures, often in the form of dimers, which are elongated and can align themselves in an ordered fashion, giving rise to liquid crystalline behavior. nih.govkaust.edu.sa

The specific type of mesophase exhibited by these materials, such as nematic or smectic phases, is influenced by the molecular architecture. mdpi.com For instance, many supramolecular liquid crystals based on benzoic acid derivatives exhibit smectic C (SmC) and nematic (N) phases. mdpi.comsemanticscholar.org The stability of these mesophases is dependent on the polarity and polarizability of the central part of the molecule, known as the mesogenic core. kaust.edu.samdpi.com

Influence of Alkyl Chain Length and Terminal Unsaturation on Mesophase Behavior

The length of the alkyl chain and the presence of terminal unsaturation in alkoxy-substituted benzoic acid derivatives have a significant impact on their mesophase behavior.

Alkyl Chain Length: The length of the alkoxy chain plays a crucial role in determining the type and stability of the liquid crystalline phase. nih.gov Generally, an increase in the length of the terminal alkyl chain leads to an increase in the stability of the smectic phase. nih.gov For example, in a series of 4-n-alkanoyloxy benzoic acids, longer alkyl chains resulted in more stable smectic C (SmC) phases. nih.gov Similarly, for 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acids, lengthening the total alkoxy chain in the supramolecular complexes increases the temperature range of the nematic phase. semanticscholar.org However, the melting points of these compounds often show an irregular change as the alkyl chain length increases. kaust.edu.sasemanticscholar.org

Compound SeriesAlkyl Chain Length (n)Observed Mesophase(s)Trend with Increasing Chain Length
4-n-Alkanoyloxy Benzoic Acids3, 7, 13Smectic C (SmC)Increased thermal stability of SmC phase. nih.gov
4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic acids6, 8, 16Smectic C (SmC), Nematic (N)Nematic phase temperature range increases. semanticscholar.org
Lanthanide(III) 4-AlkoxybenzoatesShort, Intermediate, LongNematic, Nematic & Smectic C, Smectic CTransition from nematic to smectic C phase. acs.org

Terminal Unsaturation: The introduction of a double bond (unsaturation) in the terminal alkyl chain can also affect the mesomorphic properties. tandfonline.comresearchgate.net The position and configuration of this double bond are critical factors. tandfonline.com For instance, the presence of a double bond can alter the melting point and the temperature range of the liquid crystal phase. mdpi.com In some cases, terminal unsaturation can lead to a wider temperature range for the smectic A (SmA) phase. mdpi.com The presence of a terminal double bond in the alkoxy chain, as in Benzoic acid, 4-(5-hexenyloxy)-, provides a site for further chemical modification, such as polymerization, which can be utilized to create liquid crystal polymers.

Chirality Effects in Superstructural Assemblies of Related Compounds

Chirality, or the property of "handedness," can have a profound effect on the superstructural assemblies of molecules. While Benzoic acid, 4-(5-hexenyloxy)- is not chiral itself, the introduction of chirality into related systems can lead to the formation of complex, hierarchical structures. mdpi.comchemrxiv.org

In the self-assembly of related compounds, the presence of chiral molecules can direct the formation of helical or twisted superstructures. chemrxiv.org For example, the co-assembly of achiral components can sometimes lead to the spontaneous formation of chiral aggregates, a phenomenon known as supramolecular chirality. mdpi.com This can result in the formation of structures like twisted rods or helices with a specific handedness. chemrxiv.org The interactions between chiral centers can influence the packing of molecules, leading to the formation of unique and complex liquid crystalline phases that would not be observed in their non-chiral counterparts.

Role as Modulators or Components in Metal-Organic Framework (MOF) Synthesis

Benzoic acid and its derivatives can play a significant role in the synthesis of Metal-Organic Frameworks (MOFs), which are porous crystalline materials with a wide range of applications. They can act as "modulators," influencing the crystal growth and structure of the MOF, or they can be incorporated as a component of the MOF's framework. nih.govbohrium.com

As modulators, benzoic acid derivatives compete with the primary organic linkers for coordination to the metal ions during MOF synthesis. nih.govnih.gov This competition can enhance the reversibility of the MOF formation process, leading to materials with higher crystallinity and fewer defects. nih.gov The size and electronic properties of the benzoic acid modulator can influence the final properties of the MOF, such as its surface area and defect concentration. unito.itnih.govscispace.comresearchgate.net For instance, using an excess of benzoic acid during the synthesis of the UiO-66 MOF has been shown to be a reliable method for introducing a high concentration of missing-cluster defects, which can in turn modulate properties like surface area and hydrophobicity. unito.itscispace.com

In some cases, functionalized benzoic acids can be directly incorporated into the MOF structure as linkers. For example, benzoic acid-functionalized graphene has been used as a structure-directing template to synthesize MOF nanowires. nih.gov The carboxylic acid groups on the functionalized graphene act as linking points within the framework, and the graphene itself can impart new electrical properties to the otherwise insulating MOF. nih.gov Similarly, benzoic acid functionalized g-C3N4 sheets have been used to assist in the synthesis of growth-oriented MIL-88B-Fe with a rod-like structure. bohrium.com

The use of benzoic acid derivatives as modulators is a key strategy for controlling the synthesis of various MOFs, including the widely studied UiO-66. nih.govunito.itscispace.comresearchgate.netanalis.com.my The choice of modulator and its concentration can be fine-tuned to achieve desired MOF properties for specific applications. nih.govrsc.org

Mechanistic Studies of Reactions Involving Benzoic Acid Derivatives

Radical Reaction Pathways in Functionalization

The functionalization of benzoic acid derivatives can proceed through various radical-mediated pathways, offering routes to novel molecular structures. The presence of both an aromatic ring and an unsaturated alkyl chain in Benzoic acid, 4-(5-hexenyloxy)-, makes it susceptible to several types of radical reactions.

Alkoxy radicals are key intermediates in many organic syntheses and can be generated photocatalytically or through other methods. mdpi.com For a compound like Benzoic acid, 4-(5-hexenyloxy)-, an alkoxy radical could be formed on the ether linkage. These radicals can undergo several reactions, including α-hydrogen abstraction, unimolecular isomerization via a 1,5-hydrogen shift, or β-scission. caltech.edu Isomerization is particularly relevant when a six-membered ring transition state can be formed, which is a possibility with the hexenyloxy chain, potentially leading to the transfer of a radical center down the alkyl chain. caltech.edu

The aromatic ring itself is a target for radical attack. Studies on benzoic acid with hydroxyl (•OH) radicals show that the reaction proceeds via the formation of pre-reactive complexes, with addition to the aromatic ring being a major pathway. rsc.org The reaction rate constants follow the order of meta > para > ortho addition. rsc.org Electron spin resonance (ESR) studies on the photochemistry of aromatic carboxylic acids have identified the formation of cyclohexadienyl radicals when a hydrogen atom is transferred to the aromatic ring from a hydrogen donor. researchgate.net This addition often occurs at positions with high spin density in the triplet state of the molecule. researchgate.net

Furthermore, the alkene group in the 4-(5-hexenyloxy)- substituent provides another site for radical reactions. Radical-mediated addition strategies can be used for the difunctionalization of alkenes. nih.gov For instance, carbon radicals, generated via photocatalysis or with an iron catalyst, can selectively add across the double bond, leading to further functionalization. nih.gov This pathway is crucial for creating new carbon-carbon bonds. libretexts.org

The general mechanism for radical functionalization often involves three key stages:

Initiation: Generation of the initial radical, for example, by heating an initiator like AIBN (Azobisisobutyronitrile) or through photolysis. libretexts.org

Propagation: The initial radical reacts with the substrate (e.g., Benzoic acid, 4-(5-hexenyloxy)-) to generate a new radical intermediate, which then participates in a series of chain reactions. This can involve intramolecular cyclization or intermolecular additions. libretexts.org

Termination: Two radicals combine to form a stable, non-radical product. libretexts.org

These radical pathways are powerful tools in synthetic chemistry, enabling the synthesis of complex molecules like heterocyclic ring systems from precursors such as Benzoic acid, 4-(5-hexenyloxy)-. mdpi.comlibretexts.org

Catalytic Oxidation Mechanisms

The catalytic oxidation of benzoic acid and its derivatives is a significant area of research, with applications ranging from the synthesis of valuable chemicals to the degradation of aromatic pollutants. The mechanisms typically involve metal-based catalysts and an oxidizing agent, such as molecular oxygen or hydrogen peroxide. researchgate.netrsc.org

For a molecule like Benzoic acid, 4-(5-hexenyloxy)-, oxidation can occur at several sites: the aromatic ring, the benzylic position (if one were present), or the unsaturated hexenyl chain. The commercial production of benzoic acid itself often involves the liquid-phase catalytic oxidation of toluene, using cobalt or manganese naphthenates as catalysts. quora.comwebsite-files.com This process proceeds via a radical mechanism where the methyl group is oxidized to a carboxyl group. quora.com

The oxidation of the aromatic ring of benzoic acid to produce phenol (B47542) has been studied using various metal oxide heterogeneous catalysts (e.g., NiO, CuO, MnO2). researchgate.net This reaction, conducted in high-temperature water, can achieve high selectivity for phenol. researchgate.net The mechanism is thought to involve the decarboxylation of benzoic acid under hydrothermal conditions, followed by further reaction to form phenol. researchgate.net

In the case of Benzoic acid, 4-(5-hexenyloxy)-, the alkoxy substituent influences the reactivity of the ring. The oxidation of related 4-alkoxybenzoic acids has been investigated. For instance, the oxidation of alcohols, which can be seen as a model for the hexenyloxy chain, has been achieved using novel manganese(II) complexes with hydrogen peroxide as the oxidant. rsc.org Such catalytic systems could potentially oxidize the terminal alkene of the hexenyloxy group to an epoxide or diol, or even cleave the chain.

A plausible mechanism for the catalytic oxidation of the aromatic ring involves the interaction of the catalyst with the oxidant (e.g., O2) to form highly reactive oxygen species. These species then attack the electron-rich aromatic ring. The carboxyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming groups to the meta-position. patsnap.com However, the 4-alkoxy group is an activating, ortho-para directing group. The interplay of these two substituents would determine the regioselectivity of the oxidation. Vanadium pentoxide is a common catalyst used for the vapor-phase oxidation of aromatic compounds, leading to products like benzaldehyde (B42025) and benzoic acid from toluene. sciencemadness.org The reaction variables, such as temperature and catalyst preparation, are critical in controlling the product distribution. sciencemadness.org

Reaction Kinetics and Thermodynamic Considerations in Model Systems

Understanding the kinetics and thermodynamics of reactions involving benzoic acid derivatives provides insight into reaction feasibility, rates, and mechanisms. Studies on model systems, such as benzoic acid itself or other 4-alkoxybenzoic acids, are essential for predicting the behavior of Benzoic acid, 4-(5-hexenyloxy)-.

Kinetic studies on the reaction of benzoic acid with hydroxyl radicals (•OH) in both gas and aqueous phases reveal that the reactions are complex, involving the formation of pre-reactive complexes that affect the energy barriers. rsc.org The rate constants for the addition of •OH to the benzene (B151609) ring are generally higher than for hydrogen abstraction. rsc.org For example, the total reaction rate constant for •OH with benzoic acid in atmospheric water droplets at 298.15 K is calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.gov The degradation of benzoic acid through processes like ozonation and photoperoxone has been shown to follow first-order kinetics. researchgate.net

The alkaline hydrolysis of phenyl esters of substituted benzoic acids has also been kinetically investigated. The rates are influenced by the electronic and steric effects of substituents on the benzoic acid ring. researchgate.net For Benzoic acid, 4-(5-hexenyloxy)-, the 4-alkoxy group would be expected to influence the kinetics of reactions involving the carboxyl group through its electron-donating resonance effect.

Thermodynamic data for 4-alkoxybenzoic acids provide crucial information about their physical properties and stability. The enthalpies of sublimation and fusion have been measured for a series of 4-n-alkoxybenzoic acids. These values are important for understanding intermolecular forces, such as the strong hydrogen bonds that lead to the formation of dimers in the solid state and in nonpolar solvents. researchgate.net

Below is a table summarizing thermodynamic data for some 4-n-alkoxybenzoic acids, which serve as models for Benzoic acid, 4-(5-hexenyloxy)-.

CompoundEnthalpy of Fusion (ΔfusH) (kJ/mol)Melting Point (Tfus) (K)Enthalpy of Sublimation (ΔsubH°) (kJ/mol) at 298.15 K
Benzoic acid, 4-ethoxy-29.4 nist.gov472.8 nist.gov123.3 ± 0.9 nist.gov
Benzoic acid, 4-propoxy-28.5 ± 0.2 researchgate.net422.31 ± 0.03 researchgate.net128.7 ± 0.6 researchgate.net
Benzoic acid, 4-butoxy-34.1 ± 0.2 researchgate.net416.79 ± 0.05 researchgate.net134.9 ± 0.7 researchgate.net
Benzoic acid, 4-pentyloxy-32.0 ± 0.3 researchgate.net395.00 ± 0.03 researchgate.net141.0 ± 0.6 researchgate.net

These data show trends related to the increasing length of the alkyl chain, which can be used to estimate the properties of the 4-(5-hexenyloxy) derivative. The reaction kinetics for the crystallization of benzoic acid have also been modeled, indicating that the growth of crystals is controlled by surface integration. diva-portal.org

Investigation of Antimicrobial Mechanism in Related Benzoic Acid Derivatives

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals. researchgate.netdrugbank.comresearchgate.net The antimicrobial action is primarily attributed to the undissociated, or protonated, form of the acid. researchgate.netnih.gov

The fundamental mechanism involves the lipophilic nature of the undissociated acid, which allows it to penetrate the cell membrane of microorganisms like bacteria and fungi. researchgate.net Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H⁺) and the corresponding anion. patsnap.comresearchgate.net This process disrupts the cell's homeostasis in several ways:

Intracellular Acidification: The release of protons can lower the intracellular pH, inhibiting the function of critical enzymes and metabolic pathways that are pH-sensitive. researchgate.net

Membrane Disruption: The accumulation of the anion within the cell and the stress from altered pH gradients can compromise the integrity and function of the cell membrane, affecting transport and energy production. nih.gov

Inhibition of Nutrient Uptake: Lipophilic acids like benzoic acid have been shown to inhibit the active uptake of certain amino acids and other essential nutrients. researchgate.net

The structure of the benzoic acid derivative significantly influences its antimicrobial efficacy. The addition of substituents to the benzene ring alters properties like lipophilicity (fat solubility) and the acid dissociation constant (pKa). For Benzoic acid, 4-(5-hexenyloxy)-, the long, unsaturated alkoxy chain dramatically increases its lipophilicity compared to benzoic acid or even smaller 4-alkoxy derivatives. This enhanced lipophilicity would likely improve its ability to partition into and diffuse across the lipid bilayer of microbial cell membranes.

Studies on related compounds support this structure-activity relationship:

Parabens (4-hydroxybenzoic acid esters): The antimicrobial activity of parabens, which are structurally related to 4-alkoxybenzoic acids, is limited by their solubility in the water phase of emulsions. researchgate.net A more hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, shows comparable activity to commercial parabens at lower concentrations. researchgate.net

Effect of Substituents: The position and nature of substituents are critical. Studies on hydroxyl and methoxyl derivatives of benzoic acid have shown varied effects on antibacterial activity against E. coli, with the position of the substituent on the ring being a key factor. nih.gov In some cases, adding these groups can weaken the effect compared to unsubstituted benzoic acid. nih.gov

Synergistic Effects: The antimicrobial action of benzoic acid derivatives can be enhanced when combined with other agents. For example, β-resorcylic acid (a dihydroxybenzoic acid) shows a synergistic staphylocidal effect with capric acid, a mechanism linked to enhanced membrane disruption. nih.gov

Therefore, the antimicrobial mechanism of Benzoic acid, 4-(5-hexenyloxy)- is predicted to follow the classical model of membrane penetration by the undissociated acid, with its efficacy potentially enhanced by the high lipophilicity conferred by the C6 alkoxy chain.

Design and Synthesis of Novel Derivatives and Analogues for Academic Exploration

Structural Modification Strategies for Tailored Chemical Properties

The inherent features of the 4-(5-hexenyloxy)benzoic acid molecule provide multiple avenues for structural modification to fine-tune its chemical and physical properties. These strategies are crucial for developing new materials and molecular tools.

Modification of the Alkyl Chain : The length and saturation of the alkoxy chain are critical determinants of the molecule's properties, especially in the context of liquid crystals. While the 5-hexenyloxy chain provides a certain degree of flexibility and a reactive handle, extending or shortening this chain is a common strategy. For instance, analogs with longer alkyl chains, such as 4-(decyloxy)benzoic acid, have been studied to understand how chain length influences the surface and thermodynamic properties of liquid crystalline phases. nih.gov The terminal double bond in the 5-hexenyloxy group is particularly significant, as it allows for polymerization or further functionalization through reactions like hydrosilylation or thiol-ene additions. acs.orgrsc.org

Aromatic Substitutions : Introducing substituents onto the benzene (B151609) ring is a powerful method to alter the electronic properties, polarity, and steric profile of the molecule. While specific examples for 4-(5-hexenyloxy)benzoic acid are not prevalent in non-biological contexts, the principles are well-established for the broader class of benzoic acid derivatives. For example, adding electron-withdrawing or electron-donating groups can modulate the molecule's acidity and its interaction with metal catalysts in hydrogenation reactions. nih.gov

Esterification and Amidation : The carboxylic acid group is a prime site for modification, most commonly through esterification. By reacting 4-(5-hexenyloxy)benzoic acid with various phenols or alcohols, a vast library of ester derivatives can be created. A notable example is the reaction with 4-methoxyphenol (B1676288) to produce 4-methoxyphenyl (B3050149) 4-(5-hexenyloxy)benzoate, a key component in the synthesis of liquid crystalline organosiloxanes. asianpubs.org This strategy is fundamental in building more complex, multi-ring structures used in liquid crystal displays and other optical materials. tue.nltandfonline.com More drastic modifications, such as converting the carboxylic acid to an N-triflylbenzamide, can dramatically increase the compound's acidity, creating a "superacid" with unique catalytic potential. beilstein-journals.org

Table 1: Structural Modification Strategies for 4-(5-hexenyloxy)benzoic acid and its Analogues

Modification Site Strategy Example Derivative/Analogue Purpose/Tailored Property Source(s)
Alkenyloxy Chain Chain Extension 4-(Decyloxy)benzoic acid Modify liquid crystal phase behavior and thermodynamic properties. nih.gov
Alkenyloxy Chain Reaction at Alkene Polysiloxane-linked polymers Create side-chain liquid crystal polymers for responsive coatings. asianpubs.orgacs.org
Carboxylic Acid Esterification 4-methoxyphenyl 4-(5-hexenyloxy)benzoate Synthesize liquid crystal monomers with specific mesogenic properties. asianpubs.orgtue.nl
Aromatic Ring Substitution (General) Halogenated benzoic acids Modulate electronic properties for applications in catalysis or as synthetic intermediates. nih.govbeilstein-journals.org
Carboxylic Acid Conversion to Amide N-triflylbenzamides Drastically increase acidity for use as strong organic acid catalysts. beilstein-journals.org

Scaffold Design for Targeted Chemical Interactions in Chemical Biology

The benzoic acid framework is a privileged scaffold in medicinal chemistry and chemical biology due to its rigidity and synthetic tractability. It provides a stable platform for the precise spatial arrangement of functional groups intended to interact with biological targets like enzymes and receptors. nih.govnih.gov While specific biological studies on 4-(5-hexenyloxy)benzoic acid are limited, its structure represents a class of molecules widely explored for these purposes.

The general design strategy involves using the benzoic acid core as an anchor. The carboxyl group can mimic that of an amino acid, forming critical hydrogen bonds or salt bridges within a protein's active site. nih.gov The aromatic ring serves as a spacer and can be functionalized to explore different sub-pockets of a binding site. nih.gov The 4-position substituent, in this case, the hexenyloxy group, can be tailored to confer lipophilicity, enabling the molecule to cross cell membranes or to fit into hydrophobic pockets of a target protein.

For example, various benzoic acid derivatives have been designed as inhibitors for targets such as:

Protein Tyrosine Phosphatases (PTPs) : Where the benzoic acid scaffold is used to build molecules with neuroprotective properties. nih.gov

Influenza Neuraminidase : A series of benzoic acid derivatives were synthesized and tested for their ability to inhibit this key viral enzyme. researchgate.net

Adenovirus Infection : Serinol-based benzoic acid esters have been identified as a novel scaffold for developing anti-adenovirus agents. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) : Uracil-based benzoic acid derivatives have been explored as potent inhibitors for the treatment of type 2 diabetes. nih.gov

In these contexts, the 4-(5-hexenyloxy) group could serve as a long, flexible, and hydrophobic tail with a terminal reactive handle (the alkene) for "tagging" with fluorescent probes or for covalent modification of a target, making it a potentially valuable tool in chemical biology research. The synthesis of unnatural amino acids based on a benzoic acid core, such as 4-Amino-3-(aminomethyl)benzoic acid, further illustrates the scaffold's utility in creating complex peptidomimetics. researchgate.net

Table 2: Examples of Benzoic Acid Scaffolds in Chemical Biology

Scaffold Type Target/Application Design Principle Source(s)
General Benzoic Acid Derivatives Striatal-enriched protein tyrosine phosphatase (STEP) Inhibition Rigid core for orienting functional groups for neuroprotective activity. nih.gov
Serinol-Benzoic Acid Esters Adenovirus Inhibition New scaffold identified for developing agents against viral infections. nih.gov
Uracil-Benzoic Acid Derivatives DPP-4 Inhibition Carboxyl-containing inhibitors designed for high potency. nih.gov
4-(thiazol-5-yl)benzoic acid Analogs Protein Kinase CK2 Inhibition Rational design to create potent and selective kinase inhibitors. nih.gov
4‐Amino‐3‐(aminomethyl)benzoic Acid Pseudopeptide Synthesis Unnatural amino acid building block for peptidomimetics. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its physical or chemical properties. For 4-(5-hexenyloxy)benzoic acid and its derivatives, these studies are prominent in material science and catalysis.

Effect of the Alkyl Chain : The length and flexibility of the alkoxy chain directly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range at which these phases are stable. nih.gov

Role of the Terminal Alkene : The terminal double bond on the hexenyloxy chain is a critical feature. It acts as a polymerizable group, allowing monomers of 4-(5-hexenyloxy)benzoic acid or its esters to be incorporated into side-chain liquid crystal polymers. acs.org These polymers can exhibit unique properties; for example, a siloxane polymer incorporating this moiety was used to create a temperature-responsive, infrared-reflective coating. acs.org In such a system, the SAR study relates structural changes to the temperature response and the wavelength of reflected light.

Ester Derivatives : Esterification of the benzoic acid creates more complex, elongated molecules which often exhibit more stable and varied liquid crystal phases. tandfonline.comnih.gov SAR studies in this area explore how the nature of the added aromatic groups affects the phase transition temperatures and optical properties. nih.gov

Catalytic Activity : The behavior of benzoic acid derivatives in catalytic processes is another area of non-biological SAR. Studies on the hydrogenation of various benzoic acids show that the substituents on the aromatic ring significantly affect the reaction rate and selectivity. nih.gov Electron-deficient aromatic rings, for instance, can be challenging to hydrogenate. While specific catalytic studies of 4-(5-hexenyloxy)benzoic acid are not widely reported, the principles suggest that its electronic character and the presence of the alkoxy group would influence its interaction with catalyst surfaces, such as Platinum or Iridium. nih.govrsc.org

Table 3: Structure-Property Relationships in Non-Biological Contexts

Structural Feature Property Studied Observed Relationship Application Context Source(s)
Entire Molecule Liquid Crystal Phase Formation The combination of a rigid core and flexible tail induces mesophase behavior. Optical Materials asianpubs.orgnih.gov
Terminal Alkene Group Polymerization Allows for the creation of side-chain liquid crystal polymers. Responsive Coatings acs.org
Alkyl Chain Length Mesophase Thermal Stability Longer chains can alter phase transition temperatures and introduce new phases. Liquid Crystal Design nih.govnih.gov
Ester Linkage Molecular Elongation Creates more complex molecules that form stable liquid crystal phases. Liquid Crystal Displays tandfonline.comnih.gov
Aromatic Ring Substituents Catalytic Hydrogenation Rate Electronic nature of substituents influences interaction with the catalyst surface. Chemical Synthesis nih.govrsc.org

Compound Names

Future Research Trajectories for 4 5 Hexenyloxy Benzoic Acid

Development of Greener Synthetic Routes for Alkoxy-Substituted Benzoic Acids

The conventional synthesis of 4-(5-hexenyloxy)benzoic acid typically relies on the Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.org This process involves the reaction of an alkoxide, in this case, the phenoxide of 4-hydroxybenzoic acid, with an alkyl halide (6-bromo-1-hexene). While effective, this method often involves the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) and can generate salt byproducts, prompting a shift towards more environmentally benign alternatives. wikipedia.orgrsc.org

Future research is focused on aligning the synthesis of alkoxy-substituted benzoic acids with the principles of green chemistry. chemistryjournals.netmdpi.com Key areas of investigation include:

Alternative Solvents: Replacing traditional organic solvents with greener options such as water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Catalytic Processes: The development of catalytic systems can improve atom economy and reduce waste. epa.gov For instance, the use of phase-transfer catalysts can enhance reaction rates and efficiency in two-phase systems, minimizing the need for harsh solvents.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. wikipedia.orgchemistryjournals.net This method can significantly reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. wikipedia.orgchemistryjournals.net

Renewable Feedstocks: A long-term goal is to develop pathways that utilize renewable starting materials, moving away from petroleum-derived precursors for both the benzoic acid and the alkyl chain components. mdpi.com The biosynthesis of benzoic acid derivatives from simple carbon sources like glucose via the shikimate pathway in microorganisms represents a promising, sustainable alternative to chemical synthesis. mdpi.com

Aspect of SynthesisTraditional Approach (Williamson Ether Synthesis)Greener AlternativePotential Benefits
SolventPolar aprotic solvents (e.g., DMF, Acetonitrile) wikipedia.orgWater, Ionic Liquids, Supercritical Fluids chemistryjournals.netReduced toxicity, improved safety, lower environmental impact.
Energy InputConventional heating (reflux), often for several hours wikipedia.orgMicrowave irradiation wikipedia.orgchemistryjournals.netDrastically reduced reaction times, lower energy consumption. chemistryjournals.net
Catalyst/BaseStoichiometric amounts of strong bases (e.g., NaH, K2CO3)Phase-transfer catalysts, reusable solid basesImproved efficiency, easier separation, reduced waste.
Starting MaterialsPetroleum-derived (e.g., Toluene for benzoic acid) wikipedia.orgBio-based feedstocks (e.g., glucose for microbial synthesis) mdpi.comUse of renewable resources, enhanced sustainability.

Exploration of Novel Material Applications Beyond Liquid Crystals

The molecular architecture of 4-(5-hexenyloxy)benzoic acid, characterized by a rigid aromatic core and a flexible aliphatic chain, makes it an excellent candidate for forming liquid crystalline phases. nih.gov However, the very intermolecular interactions that drive the formation of these mesophases—such as hydrogen bonding and π–π stacking—can also be harnessed to create other advanced materials. rsc.org Future research is actively exploring applications beyond traditional liquid crystal displays. rsc.org

Potential novel applications include:

Specialty Polymers: The terminal alkene group on the hexenyloxy chain provides a reactive handle for polymerization. This allows 4-(5-hexenyloxy)benzoic acid to be used as a monomer for creating side-chain liquid crystal polymers. scienceopen.com These polymers combine the properties of liquid crystals with the processability of polymers, finding use in optical films and data storage.

Supramolecular Gels: The hydrogen bonding capability of the carboxylic acid group can lead to the self-assembly of molecules into extended fibrous networks in certain solvents. rsc.org These networks can immobilize the solvent, forming supramolecular gels with potential applications in sensing, drug delivery, and tissue engineering.

Functional Nanomaterials: Mesogenic molecules can self-assemble in solution to form nanoaggregates like nanofibers, nanorods, or nanotubes. rsc.org By modifying the benzoic acid core or the terminal group, these nanomaterials could be tailored for roles in organic electronics or as templates for creating inorganic nanostructures.

Pharmaceutical Intermediates: Benzoic acid and its derivatives are foundational in the pharmaceutical industry. scienceopen.comnih.gov The specific structure of 4-(5-hexenyloxy)benzoic acid could serve as a precursor for synthesizing more complex bioactive molecules, where the alkoxy chain enhances properties like membrane permeability or receptor binding. nih.gov

Potential Application AreaEnabling Molecular FeatureSpecific Role of 4-(5-Hexenyloxy)benzoic AcidExample End-Use
Specialty PolymersTerminal alkene (vinyl group)Functional monomer for side-chain liquid crystal polymers. scienceopen.comOptical films, smart coatings.
Supramolecular GelsCarboxylic acid (hydrogen bonding)Gelator molecule forming fibrous networks. rsc.orgDrug delivery systems, environmental remediation.
Functional NanomaterialsSelf-assembly of rod-like structureBuilding block for self-assembled nanorods or fibers. rsc.orgComponents in organic sensors or electronic devices.
Pharmaceutical SynthesisBenzoic acid core and lipophilic chainIntermediate for complex drug molecules. scienceopen.comnih.govDevelopment of new antifungal or other therapeutic agents. nih.gov

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Optimizing the synthesis of 4-(5-hexenyloxy)benzoic acid requires a deep understanding of reaction kinetics, mechanisms, and the formation of any intermediates or byproducts. Traditional analysis involves offline methods where samples are withdrawn from the reaction mixture. However, future research will increasingly rely on advanced in-situ spectroscopic techniques for real-time reaction monitoring. rsc.orgspectroscopyonline.com

These process analytical technologies (PAT) offer a continuous stream of data without disturbing the reaction, providing detailed insights into the transformation. spectroscopyonline.com

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating chemical structures and quantifying species in a reaction mixture. rsc.org By using a flow NMR setup or placing the reaction vessel directly in the spectrometer, researchers can monitor the disappearance of reactant signals (e.g., the -OH proton of 4-hydroxybenzoic acid) and the appearance of product signals in real-time. This allows for the precise determination of reaction rates and the detection of transient intermediates. rsc.org

In-Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy provide information about molecular vibrations. An ATR (Attenuated Total Reflectance) probe can be inserted directly into the reaction vessel to collect FTIR spectra, tracking changes in characteristic functional group peaks, such as the C-O-C stretch of the newly formed ether. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and can provide complementary information.

Spectroscopic TechniqueMethod of ApplicationInformation Gained for Synthesis MonitoringAdvantages
In-Situ NMRFlow-cell or direct insertion of reaction tube into magnet.Quantitative tracking of reactants, products, and intermediates; elucidation of reaction mechanism. rsc.orgHighly specific structural information; quantitative analysis.
In-Situ FTIR (ATR)Immersion of an ATR probe into the reaction vessel.Monitoring changes in functional groups (e.g., O-H, C-O-C ether).Real-time, continuous data; widely available.
In-Situ RamanNon-invasive analysis through a glass reaction vessel.Tracking changes in molecular vibrations, especially for non-polar bonds.Excellent for aqueous solutions; minimal sample preparation.

Integration of Machine Learning in Predictive Modeling of Properties and Synthesis Pathways

The convergence of data science and chemistry is opening new avenues for materials discovery and process optimization. Machine learning (ML) is set to play a pivotal role in the future research of 4-(5-hexenyloxy)benzoic acid and its analogs. semanticscholar.orgnih.gov By training algorithms on large datasets of known molecules, ML models can predict properties and reaction outcomes with remarkable accuracy, significantly reducing the need for costly and time-consuming experimentation. semanticscholar.orgnih.gov

Key applications of machine learning in this context include:

Property Prediction: ML models, particularly graph neural networks (GNNs), can learn the complex relationships between a molecule's structure and its physical properties. researchgate.net For a compound like 4-(5-hexenyloxy)benzoic acid, models could be developed to predict its melting point, liquid crystal transition temperatures, solubility, and even electronic properties based solely on its chemical structure. nih.gov This involves encoding the molecule using molecular fingerprints or graph-based representations. nih.govresearchgate.net

Synthesis Pathway Prediction: Retrosynthesis algorithms powered by machine learning can propose viable synthetic routes to a target molecule. These tools can analyze vast reaction databases to suggest optimal reagents, catalysts, and reaction conditions, accelerating the development of more efficient and greener synthetic pathways.

Structure-Activity Relationship (SAR) Modeling: In the context of exploring new applications, such as pharmaceuticals, ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of new derivatives of 4-(5-hexenyloxy)benzoic acid, guiding the design of molecules with enhanced therapeutic properties.

Machine Learning ApplicationModel Type / TechniqueInput DataPredicted Output for 4-(5-Hexenyloxy)benzoic Acid
Property PredictionGraph Neural Networks (GNNs), Random Forest nih.govresearchgate.netMolecular structure (SMILES, graph representation) researchgate.netMelting point, liquid crystal phase behavior, solubility, electronic properties.
Synthesis PlanningTransformer-based models, Reinforcement learningTarget molecular structureOptimal reaction steps, reagents, and conditions for synthesis.
Structure-Activity Relationship (QSAR)Support Vector Machines (SVM), Deep Neural NetworksMolecular descriptors, fingerprints, and experimental bioactivity data researchgate.netPredicted biological activity (e.g., antifungal, antimicrobial). nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoic acid, 4-(5-hexenyloxy)-
Reactant of Route 2
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Benzoic acid, 4-(5-hexenyloxy)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.